

An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

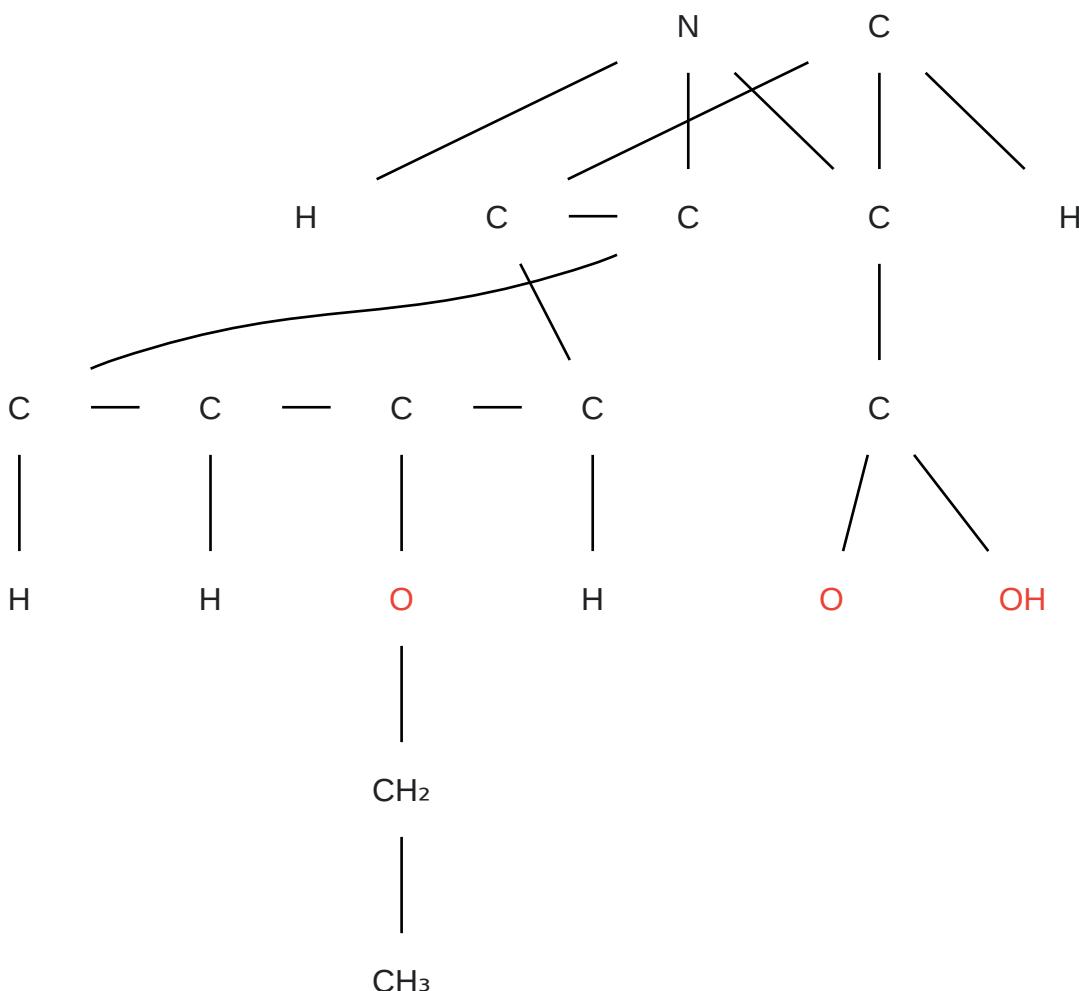
Compound Name: 5-Ethoxy-1H-indole-2-carboxylic acid

Cat. No.: B1299226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-Ethoxy-1H-indole-2-carboxylic acid**, a derivative of the indole core structure. Indole derivatives are of significant interest in medicinal chemistry due to their wide-ranging biological activities and presence in many natural and synthetic bioactive molecules. This guide covers the chemical structure, properties, synthesis, and potential applications of this compound, presenting data in a structured format for clarity and ease of comparison.


Chemical Identity and Properties

5-Ethoxy-1H-indole-2-carboxylic acid is characterized by an indole heterocyclic system substituted with an ethoxy group at the 5th position and a carboxylic acid group at the 2nd position.^[1] The indole ring system is a key pharmacophore that can interact with various biological targets, including enzymes and receptors, thereby modulating their activity.^[1]

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	5-ethoxy-1H-indole-2-carboxylic acid	-
Molecular Formula	C ₁₁ H ₁₁ NO ₃	
Molecular Weight	205.21 g/mol	
CAS Number	93476-60-9	
Appearance	Varies (typically solid)	-
Purity	>95% (when purified by column chromatography)	[1]

Below is a diagram representing the 2D chemical structure of the molecule.

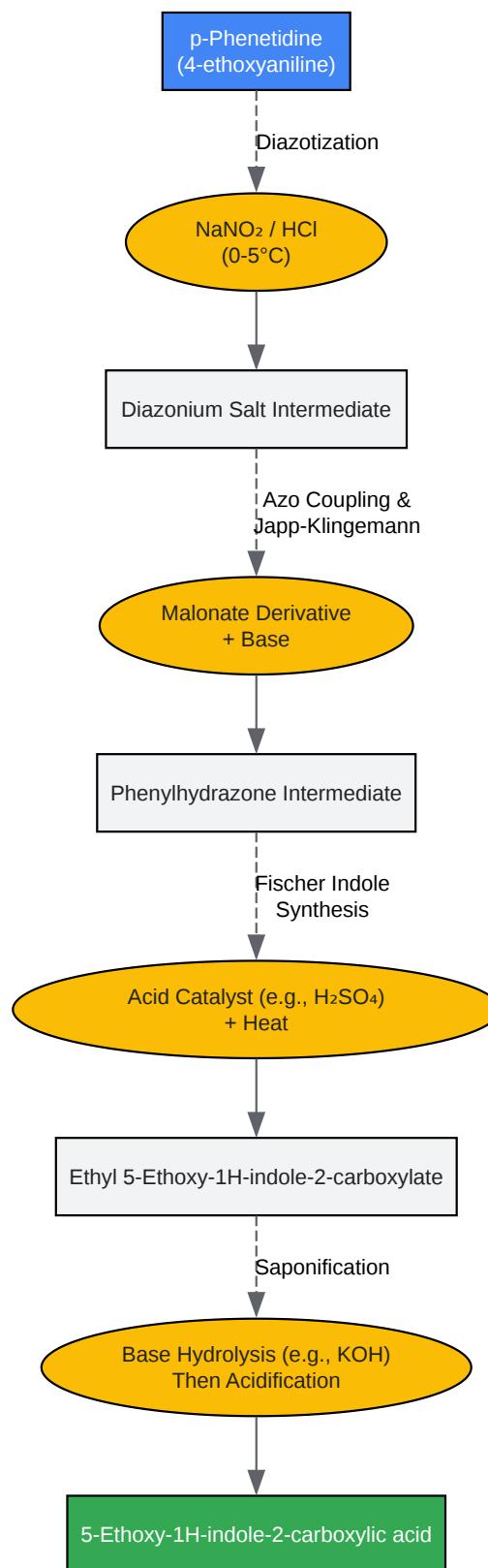
[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of 5-Ethoxy-1H-indole-2-carboxylic acid

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-indole-2-carboxylic acids often employs established methods like the Fischer indole synthesis or the Japp-Klingemann rearrangement.^{[2][3]} While specific protocols for the 5-ethoxy derivative are not as commonly detailed as for its 5-methoxy counterpart, a viable synthetic route can be adapted from the process developed for 5-methoxy-1H-indole-2-carboxylic acid.^{[2][4]}

Proposed Synthesis via Japp-Klingemann Rearrangement and Fischer Indole Synthesis


This process involves the azo coupling of a diazonium salt with a malonate derivative, followed by a Japp-Klingemann rearrangement and subsequent Fischer indole synthesis to form the indole ring.[2][3]

Experimental Protocol:

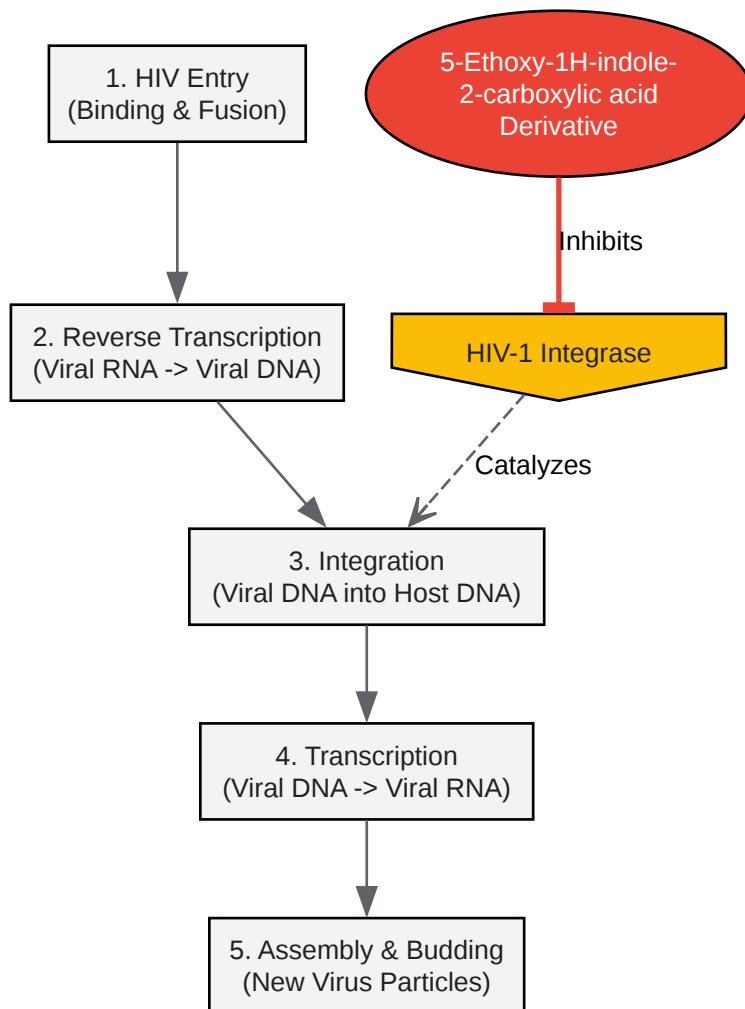
- **Diazotization of p-Phenetidine:**
 - Dissolve p-phenetidine (4-ethoxyaniline) in a solution of hydrochloric acid and water.
 - Cool the mixture to 0-5°C in an ice bath.
 - Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature to form the diazonium salt.
- **Azo Coupling and Japp-Klingemann Rearrangement:**
 - Prepare a solution of a suitable malonate derivative (e.g., diethyl 2-methylmalonate) and a base like sodium acetate in an ethanol/water mixture.
 - Slowly add the cold diazonium salt solution to the malonate solution. The coupling reaction occurs, followed by the Japp-Klingemann rearrangement to yield a phenylhydrazone intermediate.
- **Fischer Indole Synthesis (Cyclization):**
 - Isolate the phenylhydrazone intermediate.
 - Heat the intermediate in a high-boiling point solvent (e.g., diphenyl ether) or treat it with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol) to induce cyclization. This step forms the indole ring.
- **Hydrolysis (Saponification):**
 - The resulting product is typically an ester (ethyl 5-ethoxy-1H-indole-2-carboxylate).
 - Hydrolyze the ester to the carboxylic acid by heating with a base such as potassium hydroxide (KOH) in an aqueous or alcoholic solution.

- Purification:
 - Acidify the reaction mixture to precipitate the crude **5-Ethoxy-1H-indole-2-carboxylic acid**.
 - Filter the solid and purify it further, typically by recrystallization or column chromatography, to achieve high purity (>95%).[\[1\]](#)

The workflow for this synthesis is depicted in the diagram below.

[Click to download full resolution via product page](#)**Figure 2: General Synthesis Workflow for 5-Ethoxy-1H-indole-2-carboxylic acid**

Biological Activity and Potential Applications


While the commercial availability of **5-Ethoxy-1H-indole-2-carboxylic acid** has been noted as discontinued, limiting recent extensive studies, its structural analogs provide strong evidence for its potential applications in drug discovery.[\[1\]](#)

Antiviral Activity: Derivatives of **5-Ethoxy-1H-indole-2-carboxylic acid** have demonstrated significant potential as antiviral agents.[\[1\]](#) Specifically, they have been studied as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[\[1\]](#) One study highlighted a derivative with an IC_{50} value of 0.13 μ M, indicating potent activity against HIV.[\[1\]](#) The mechanism involves the indole core chelating with Mg^{2+} ions in the enzyme's active site, thereby blocking its function.[\[5\]](#)

Anticancer Potential: Research indicates that this class of compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[\[1\]](#) The proposed mechanism involves the modulation of key signaling pathways that regulate cell growth and proliferation.[\[1\]](#) This makes it a valuable scaffold for the development of novel anticancer agents.

Neuroprotective Properties: The closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), is known for its neuroprotective effects.[\[3\]](#)[\[6\]](#)[\[7\]](#) It has shown promise in reducing the size of ischemic areas in stroke models, decreasing oxidative stress, and mitigating pathology in Alzheimer's disease models.[\[3\]](#)[\[6\]](#)[\[7\]](#) Given the structural similarity, **5-Ethoxy-1H-indole-2-carboxylic acid** is a candidate for investigation into similar neuroprotective activities.

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on the HIV replication cycle.

[Click to download full resolution via product page](#)

Figure 3: Inhibition of HIV Replication by Targeting the Integrase Enzyme

Conclusion

5-Ethoxy-1H-indole-2-carboxylic acid is a versatile chemical building block with significant potential in medicinal chemistry.^[1] Its structural similarity to compounds with proven antiviral, anticancer, and neuroprotective properties makes it a compelling candidate for further research and development.^{[1][6]} The synthetic pathways are well-established, allowing for the generation of derivatives with potentially enhanced biological activities.^[2] This guide provides a foundational understanding for researchers aiming to explore the therapeutic possibilities of this and related indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Ethoxy-1H-indole-2-carboxylic acid | 93476-60-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Ethoxy-1H-indole-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1299226#5-ethoxy-1h-indole-2-carboxylic-acid-chemical-structure\]](https://www.benchchem.com/product/b1299226#5-ethoxy-1h-indole-2-carboxylic-acid-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com